3,3,3-Trifluorolactic acid

Description

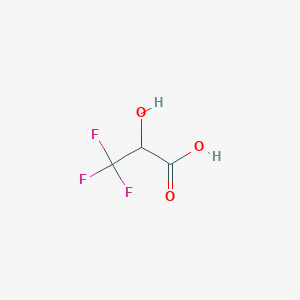

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKGUTLIPHZYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-07-1 | |

| Record name | 684-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-trifluoro-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,3 Trifluorolactic Acid

Established Synthetic Routes and Mechanistic Insights

A prominent method for synthesizing TFLA involves the formation and subsequent hydrolysis of a cyanohydrin intermediate. This process begins with the preparation of a specific aldehyde precursor.

The necessary precursor, 3,3,3-trifluoropropionaldehyde, is synthesized through the acid-catalyzed cleavage of 1,1-dialkoxy-3,3,3-trifluoropropane. google.com This reaction is typically carried out by heating the dialkoxypropane derivative with acetic acid in the presence of a catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. google.com The reaction proceeds at temperatures ranging from 90 to 140°C for 2 to 8 hours, achieving yields of over 95%. google.com

Reaction Conditions for 3,3,3-Trifluoropropionaldehyde Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 1,1-dialkoxy-3,3,3-trifluoropropane |

| Reagent | Acetic Acid |

| Catalyst | Sulfuric acid, Hydrochloric acid, p-toluenesulfonic acid |

| Temperature | 90–140°C |

| Reaction Time | 2–8 hours |

The synthesized 3,3,3-trifluoropropionaldehyde undergoes a nucleophilic addition reaction with hydrogen cyanide (HCN) to form the corresponding cyanohydrin, CF₃CH(OH)CN. libretexts.org This reaction is typically conducted at low temperatures (0–10°C) to minimize the occurrence of side reactions. The formation of the cyanohydrin is reversible and is catalyzed by a base, which generates the nucleophilic cyanide ion (CN⁻). pressbooks.publibretexts.org

The resulting cyanohydrin is then hydrolyzed under acidic conditions to yield 3,3,3-trifluorolactic acid. pressbooks.pub Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used, and the reaction is heated to between 80 and 100°C to ensure the complete conversion of the cyanohydrin to the final carboxylic acid product.

An alternative synthetic pathway to TFLA is the oxidation of 3,3,3-trifluoropropane-1,2-diol (B3041947). google.com This method can also be adapted to produce optically active TFLA if an optically active diol is used as the starting material. google.com

Nitric acid is a commonly employed oxidizing agent for the conversion of 3,3,3-trifluoropropane-1,2-diol to TFLA. google.comthieme-connect.com The reaction's efficiency can be enhanced by the addition of an activator, such as metallic copper or a copper salt, which helps to shorten or eliminate the induction period of the reaction. google.comresearchgate.net When an activator is used, the reaction can proceed without a significant delay. google.com The concentration of nitric acid is preferably maintained between 10% and 30%, and it is used in a molar equivalent of 1 to 4 times that of the diol. google.com This oxidation process has been shown to proceed with complete retention of configuration when optically active starting materials are used. thieme-connect.com

Key Parameters for Nitric Acid Oxidation

| Parameter | Details |

|---|---|

| Starting Material | 3,3,3-Trifluoropropane-1,2-diol |

| Oxidizing Agent | Nitric Acid |

| Activator (optional) | Metallic copper or copper salt |

| Nitric Acid Concentration | 10% - 30% |

The reduction of ethyl trifluoropyruvate presents another viable route for the synthesis of this compound. researchgate.netresearchgate.net This method typically involves the use of a reducing agent to convert the keto group of the pyruvate (B1213749) ester into a hydroxyl group, followed by hydrolysis of the ester to yield the carboxylic acid.

A common approach involves the chemical reduction of ethyl trifluoropyruvate using sodium borohydride (B1222165) (NaBH₄) to produce racemic trifluorolactic acid. researchgate.netresearchgate.net The resulting racemic acid can then be resolved into its separate enantiomers through salt formation with chiral amines. researchgate.netresearchgate.net Additionally, enzymatic methods have been developed for the asymmetric reduction of trifluoropyruvic acid to produce enantiomerically pure (R)- or (S)-TFLA using lactate (B86563) dehydrogenases. nih.gov

Utilization of 1,2-Epoxy-3,3,3-trifluoropropane as a Precursor

A key chemical synthetic route to this compound involves the use of 1,2-epoxy-3,3,3-trifluoropropane as a starting material. nih.govresearchgate.netresearchgate.netresearchgate.net This epoxide is a versatile three-carbon fluorinated synthon. nih.gov The synthesis of optically active this compound can be achieved from optically active 1,2-epoxy-3,3,3-trifluoropropane through an oxidation reaction. nih.gov This process is effectively carried out using nitric acid, with the reaction proceeding smoothly following the addition of a catalytic amount of copper metal. nih.gov

Asymmetric Synthesis and Enantioselective Approaches

The production of enantiomerically pure forms of this compound is of significant interest. To this end, both biocatalytic synthesis and chiral resolution techniques have been effectively employed.

Biocatalytic Synthesis using Lactate Dehydrogenases

A highly effective and stereoselective method for synthesizing chiral this compound (TFLA) is through the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy). researchgate.netresearchgate.netnih.govsmolecule.com This biocatalytic approach utilizes lactate dehydrogenases (LDHs), which are capable of producing both (R)- and (S)-enantiomers of TFLA with high yields and excellent stereoselectivity. researchgate.netnih.gov

The core of the biocatalytic synthesis is the reduction of the prochiral ketone, trifluoropyruvic acid, by lactate dehydrogenases. researchgate.netnih.gov Researchers have successfully cloned and expressed various ldh genes, including those encoding for L-LDHs from animal sources and D/L-LDHs from lactic acid bacteria, in Escherichia coli. researchgate.netnih.gov Under optimized conditions, specific LDHs have demonstrated high efficacy. For instance, D-LmLDH from Leuconostoc mesenteroides and chicken L-LDH from Gallus have been used to convert 0.5 M of trifluoropyruvic acid into optically pure (S)-TFLA and (R)-TFLA, respectively, achieving an enantiomeric excess of over 99.5% within 6 hours. researchgate.netnih.gov

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reaction Time |

| Leuconostoc mesenteroides (D-LmLDH) | 0.5 M Trifluoropyruvic Acid | (S)-3,3,3-Trifluorolactic Acid | >99.5% | 6 hours |

| Gallus (chicken L-LDH) | 0.5 M Trifluoropyruvic Acid | (R)-3,3,3-Trifluorolactic Acid | >99.5% | 6 hours |

Table 1: Biocatalytic Reduction of Trifluoropyruvic Acid using Lactate Dehydrogenases. researchgate.netnih.gov

The reduction of trifluoropyruvic acid by lactate dehydrogenases is dependent on the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. To ensure the economic feasibility of this process, a cofactor regeneration system is crucial. This has been successfully achieved by employing formate (B1220265) dehydrogenase (FDH) from Candida boidinii. researchgate.netnih.gov The FDH catalyzes the oxidation of formate to carbon dioxide, which is coupled with the reduction of NAD+ to NADH, thereby regenerating the cofactor required by the lactate dehydrogenase. researchgate.netnih.govcreative-enzymes.com This integrated system allows for the continuous and efficient synthesis of chiral this compound. researchgate.netnih.gov

To gain a deeper understanding of the catalytic activity and stereoselectivity of lactate dehydrogenases towards the trifluoromethyl-containing substrate, molecular docking simulations have been performed. researchgate.netnih.govsmolecule.comresearchgate.net These computational studies have been instrumental in investigating the binding modes of trifluoropyruvic acid within the active sites of both D-LDH and L-LDH. researchgate.net The simulations help to elucidate the key interactions that govern the stereospecific hydride transfer from NADH to the substrate, providing a rationale for the high enantioselectivity observed in the enzymatic synthesis of (R)- and (S)-3,3,3-trifluorolactic acid. researchgate.netsmolecule.com

Chiral Resolution Techniques

In addition to asymmetric synthesis, chiral resolution of racemic this compound offers another viable pathway to obtain the pure enantiomers. researchgate.net A particularly effective method is the formation of diastereomeric salts using chiral resolving agents. nih.govresearchgate.netresearchgate.net

The resolution of racemic this compound has been successfully demonstrated using chiral benzylamines. nih.govresearchgate.net For example, the use of (S)-1-phenylethylamine leads to the formation of two diastereomeric salt phases, which can be separated. nih.govresearchgate.net A more efficient resolution can be achieved using phenylglycinol, which in a single step can yield the (S)-NH₃CH(CH₂OH)Ph-[CF₃CH(OH)COO] salt in 76% yield and 94% enantiomeric excess. researchgate.net By employing "tandem" crystallization strategies, which may involve the addition of a second base or water to the filtrate of the initial crystallization, both enantiomers of this compound can be obtained with high yields (approximately 70% each) and excellent enantiomeric purity (99% ee). researchgate.net

| Resolving Agent | Diastereomeric Salt Formed | Yield | Enantiomeric Excess (ee) |

| (S)-1-phenylethylamine | (S)-NH₃CH(CH₃)Ph-[CF₃CH(OH)COO] and (S)-NH₃CH(CH₃)Ph-[CF₃CH(OH)COO]·H₂O | - | - |

| Phenylglycinol | (S)-NH₃CH(CH₂OH)Ph-[CF₃CH(OH)COO] | 76% | 94% |

Table 2: Chiral Resolution of this compound using Chiral Amines. researchgate.net

Diastereomeric Salt Formation with Chiral Amines

A widely employed and effective method for the resolution of racemic TFLA is through the formation of diastereomeric salts with chiral amines. researchgate.net This classical technique leverages the differential solubility of the resulting diastereomeric salt pairs to facilitate their separation by fractional crystallization. researchgate.net

The selection of the chiral resolving agent is paramount to the success of this method. Research has shown that various chiral amines can be utilized to effectively resolve racemic TFLA. For instance, the use of (S)-1-phenylethylamine results in the co-precipitation of two diastereomeric phases: (S)-NH₃CH(CH₃)Ph-[CF₃CH(OH)COO] and (S)-NH₃CH(CH₃)Ph-[CF₃CH(OH)COO]·H₂O. nih.govresearchgate.net The pure (S,S) salt can be obtained by employing molecular sieves as desiccants to remove water from the system. nih.govresearchgate.net

Another effective resolving agent is (S,S)-2-amino-1-phenylpropan-1,3-diol, which yields the monoclinic (S,S)-[NH₃CH(CH₂OH)CHOHPh] (R)-[CF₃CH(OH)-COO] salt, albeit with minor contamination from the (S)-lactate. This contamination can be eliminated through recrystallization to afford the orthorhombic form. nih.govresearchgate.net

A particularly efficient resolution has been achieved using the inexpensive chiral amine, phenylglycinol. This process yields the pure (S)-[NH₃CH(CH₂OH)Ph] (S)-[CF₃CH(OH)COO] salt in a single step with a high yield and enantiomeric excess. nih.govresearchgate.net

| Chiral Amine | Diastereomeric Salt Formed | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-1-phenylethylamine | (S)-NH₃CH(CH₃)Ph-[CF₃CH(OH)COO] | - | - |

| (S,S)-2-amino-1-phenylpropan-1,3-diol | (R)-[CF₃CH(OH)-COO] salt | - | - |

| (S)-Phenylglycinol | (S)-NH₃CH(CH₂OH)Ph-[CF₃CH(OH)COO] | 76 | 94 |

Tandem Crystallization Strategies for Enhanced Enantiomeric Excess

One such strategy involves the direct addition of water or a second base to the filtrate remaining after the initial crystallization. This manipulation of the solvent system or the introduction of a different chiral amine can induce the crystallization of the other diastereomeric salt, thereby allowing for the efficient separation of both enantiomers of TFLA. nih.govresearchgate.net For example, after the initial precipitation with (S)-1-phenylethylamine, the filtrate can be treated to recover the (R)-enantiomer.

These tandem approaches offer a practical and scalable route to optically pure TFLA, a crucial requirement for its use in the synthesis of chiral drugs and other advanced materials.

Asymmetric Fluorination Methodologies for Chiral Fluoro-Organic Molecules

The direct, asymmetric introduction of fluorine into organic molecules represents a powerful strategy for the synthesis of chiral fluoro-organic compounds. While not a direct synthesis of TFLA itself, these methodologies are fundamental to the broader field of fluoro-organic chemistry and provide context for the synthesis of related chiral fluorinated molecules.

Significant progress has been made in the development of electrophilic fluorinating reagents and catalytic systems for asymmetric fluorination. nih.gov Early work by Differding and Lang in 1988 introduced the use of a stoichiometric amount of a chiral N-fluoro camphorsultam for the enantioselective fluorination of enolates. nih.gov The subsequent development of more stable and user-friendly electrophilic fluorinating agents, such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoro pyridinium (B92312) salts, has been a major advancement in the field. nih.govchimia.ch

Catalytic asymmetric fluorination has also seen significant development. Organocatalytic methods, employing chiral amines derived from cinchona alkaloids, and transition-metal catalyzed transformations have been successfully applied to the enantioselective fluorination of various substrates, including β-keto esters and aldehydes. nih.govchimia.ch These methods often achieve high yields and enantioselectivities. nih.gov For instance, the use of Jørgensen catalysts with NFSI has been shown to produce optically active α,α-chlorofluoro aldehydes with high enantiomeric excess. nih.gov

Enantiomeric Purification via Self-Disproportionation of Enantiomers

An intriguing phenomenon known as the self-disproportionation of enantiomers (SDE) can be exploited for the enantiomeric purification of certain chiral compounds, including derivatives of this compound. kisti.re.krresearchgate.net SDE refers to the spontaneous separation of a non-racemic mixture into fractions with different enantiomeric excesses under achiral conditions, such as sublimation or chromatography on an achiral stationary phase. researchgate.netresearchgate.netacs.org

For some fluorinated lactic acid derivatives, the racemic crystals have been observed to sublime at a different rate compared to the enantiopure crystals. researchgate.net This difference in sublimation rates allows for the enrichment of one enantiomer in the remaining solid or the sublimate. For example, it has been demonstrated that the racemic form of isopropyl 3,3,3-trifluoro-2-hydroxypropanoate sublimes faster than the enantiomerically pure form, enabling the preparation of optically pure samples. researchgate.net

This unconventional purification method is particularly relevant for fluorinated compounds, as the presence of fluorine can enhance the intermolecular interactions that drive the SDE phenomenon. nih.gov The study of SDE is crucial for accurately reporting the stereochemical outcomes of enantioselective reactions and can offer a practical, albeit unconventional, method for enantiomeric purification. nih.gov

| Compound | Purification Method | Observation |

| Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate | Sublimation | Racemic form sublimes faster, allowing for enantiomeric enrichment. researchgate.net |

| N-phenyl-3,3,3-trifluorolactic acid amide | Sublimation | Exhibits self-disproportionation of enantiomers. kisti.re.kr |

| N-benzyl-3,3,3-trifluorolactic acid amide | Sublimation | Exhibits self-disproportionation of enantiomers. kisti.re.kr |

Chemical Reactivity and Derivatization of 3,3,3 Trifluorolactic Acid

Reaction Pathways and Synthetic Transformations

The reactivity of TFLA is centered around its two primary functional groups: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. These sites allow for a variety of synthetic transformations.

Oxidation Reactions of TFLA

The secondary hydroxyl group in 3,3,3-Trifluorolactic acid can undergo oxidation to yield the corresponding keto acid, 3,3,3-trifluoropyruvic acid. This transformation typically involves the use of common oxidizing agents.

Enzymatic oxidation is also a viable pathway. The flavoenzyme glycolate (B3277807) oxidase, which belongs to a family of enzymes that oxidize L-2-hydroxy acids to keto acids, has been shown to use trifluorolactate as a substrate. researchgate.net This highlights a biocatalytic route for the oxidation of TFLA. researchgate.net In another method, optically active TFLA has been synthesized from 1,2-epoxy-3,3,3-trifluoropropane through a one-pot tandem ring-opening and oxidation reaction using nitric acid with a catalytic amount of copper metal. researchgate.netrsc.org

Table 1: Oxidation Reactions of TFLA

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | Standard Oxidizing Agents (e.g., Potassium permanganate, Chromium trioxide) | 3,3,3-Trifluoropyruvic acid | |

| Trifluorolactate | Glycolate Oxidase | 3,3,3-Trifluoropyruvic acid | researchgate.net |

Reduction Reactions of TFLA

The carboxylic acid group of this compound can be reduced to form an alcohol. This reaction converts the carboxyl functional group into a primary alcohol, yielding 3,3,3-trifluoro-1,2-propanediol. Common reducing agents like lithium aluminum hydride (LAH) are used for this type of transformation. researchgate.net This reduction is a key step in synthetic pathways that utilize TFLA to create more complex chiral molecules, such as (R)- and (S)-(trifluoromethyl)oxirane. researchgate.netresearchgate.net

Table 2: Reduction Reaction of TFLA

| Reactant | Reagent | Major Product | Reference |

|---|

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. However, the hydroxyl group itself is a poor leaving group. libretexts.org To facilitate substitution, it must first be converted into a better leaving group. libretexts.org

One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form -OH₂⁺. The resulting water molecule is an excellent leaving group. libretexts.org Another method involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These sulfonate esters are very stable anions and, therefore, excellent leaving groups, allowing for subsequent Sₙ2 reactions with a wide range of nucleophiles. libretexts.org While specific examples for TFLA are not extensively detailed in the provided search results, these general principles of alcohol chemistry are applicable. libretexts.org

Synthesis of TFLA Derivatives

TFLA serves as a precursor for various derivatives through reactions targeting its hydroxyl and carboxylic acid functionalities.

Esterification to Produce Methyl Esters

Esterification of the carboxylic acid group is a common derivatization of TFLA. The synthesis of methyl 3,3,3-trifluorolactate is a representative example. ontosight.aiontosight.ai This reaction is typically achieved by reacting TFLA with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid or hydrogen chloride. aocs.org The process is a reversible reaction, and to drive it towards completion, a large excess of the alcohol is often used. aocs.org For instance, racemic 3,3,3-trifluoro-2-hydroxypropanoic acid esters can be produced by reacting the corresponding nitrile with C₁–C₄ alcohols under acidic conditions.

Table 3: Synthesis of TFLA Esters

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methyl 3,3,3-trifluorolactate | ontosight.aiontosight.aiaocs.org |

Phosphorylation for Phosphate-Containing Derivatives

Phosphorylation of TFLA introduces a phosphate (B84403) group, leading to derivatives with distinct chemical properties. ontosight.aiontosight.ai This is typically achieved after an initial esterification of the carboxylic acid group. ontosight.ai For example, the synthesis of lactic acid, 3,3,3-trifluoro-, methyl ester, dipropyl phosphate involves the initial preparation of the TFLA methyl ester, followed by a phosphorylation step to add the dipropyl phosphate group. ontosight.ai Similar multi-step syntheses can yield other phosphate derivatives, such as those containing dibutyl phosphate or dimethyl phosphate moieties. ontosight.aiontosight.ai

Table 4: TFLA Phosphate Derivatives

| Derivative Name | Key Functional Groups | Reference |

|---|---|---|

| Lactic acid, 3,3,3-trifluoro-, methyl ester, dipropyl phosphate | Trifluoromethyl, Methyl ester, Dipropyl phosphate | ontosight.ai |

| Lactic acid, 3,3,3-trifluoro-, methyl ester, dibutyl phosphate | Trifluoromethyl, Methyl ester, Dibutyl phosphate | ontosight.ai |

Formation of Amide Derivatives

This compound serves as a versatile precursor for the synthesis of various amide derivatives. These derivatives have garnered significant interest, particularly in medicinal chemistry. The 3,3,3-trifluorolactic amide (TFLAM) motif has been identified as a novel, non-hydroxamate zinc-binding group (ZBG). mdpi.comresearchgate.net This has led to its incorporation into the design of selective histone deacetylase 6 (HDAC6) inhibitors, which are being explored for therapeutic applications. researchgate.net

The synthesis of these amides can be achieved from this compound. Research has focused on the preparation of both racemic and enantiomerically enriched α-trifluoromethyl lactic acid amides. researchgate.net A key research finding associated with these chiral amides is the phenomenon of self-disproportionation of enantiomers (SDE) via sublimation. researchgate.net When optically enriched amide derivatives are sublimated under kinetic conditions, the enantiomeric excess of the remaining solid can increase significantly. researchgate.net This effect was observed to be substantial for derivatives containing Phenyl, 4-Chlorophenyl, and tert-Butyl groups, while the Benzyl amide derivative showed almost no change in optical purity. researchgate.net

Table 1: Examples of Synthesized this compound Amide Derivatives and SDE Effect

| Amide Derivative Group | SDE via Sublimation |

|---|---|

| Phenyl (NHPh) | Substantial |

| 4-Chlorophenyl (NH(4-Cl-C₆H₅)) | Substantial |

| Benzyl (NHBn) | Negligible |

| tert-Butyl (NHt-Bu) | Substantial |

Data sourced from research on the self-disproportionation of enantiomers of α-trifluoromethyl lactic acid amides. researchgate.net

Preparation of Trifluoromethyl-Functionalized Polylactic Acid

A significant derivatization of this compound is its use in creating trifluoromethyl-functionalized polylactic acid (CF₃-PLA), a fluorinated polyester (B1180765). rsc.orgnih.govrsc.org This polymer has been developed as a strong candidate for biomedical applications, especially for cardiovascular devices that come into contact with blood. nih.govrsc.org The introduction of the trifluoromethyl group imparts increased hydrophobicity compared to standard polylactic acid (PLA) and has been suggested to enhance hemocompatibility. nih.govrsc.org

The synthesis of this functionalized polymer is achieved through the ring-opening polymerization of a trifluoromethyl-substituted cyclic lactide monomer. researchgate.net This method is considered versatile and could potentially be extended to create a new class of polyesters with various halogen or halocarbon substitutions. nih.govrsc.org

Cyclic Lactide Monomer Synthesis

The synthesis of the trifluoromethyl-functionalized polylactic acid is dependent on the successful preparation of its corresponding cyclic lactide monomer. rsc.org The synthesis of this CF₃-functionalized lactide presented challenges not encountered with non-fluorinated analogues, primarily due to the high electronegativity of the fluorine atoms, which can impede the desired reactions through inductive effects. rsc.org

A successful synthetic route involves a modified multi-step approach based on the Schöllkopf method. rsc.org The process begins with the reaction of this compound with 2-bromopropionyl bromide. This is followed by a series of reactions to form the final cyclic product. rsc.org

The key steps in the synthesis are:

Anhydride Formation : this compound is reacted with 2-bromopropionyl bromide in the presence of dry triethylamine (B128534) (NEt₃) in an ice bath. The triethylamine acts as a scavenger for the hydrogen bromide (HBr) byproduct. rsc.org

Intermediate Formation : The initial product is an intermediate anhydride, which then undergoes an intramolecular acyl-transfer to form a carboxylic acid intermediate. rsc.org

Ring Closure : The final and most challenging step is the ring closure. This is achieved through nucleophilic substitution under basic conditions to yield the desired cyclic lactide monomer. rsc.org It was found that using a strong, non-nucleophilic base like sodium hydride (NaH) in this step, instead of triethylamine, resulted in a significantly higher yield of the final product. rsc.org

Subtle variations in reaction conditions, including the choice of solvent (dry acetonitrile) and the strategic, separate addition of bases for each step, were crucial for overcoming the challenges posed by the trifluoromethyl group and achieving a stable product. rsc.org

Table 2: Key Reactants for CF₃-Functionalized Lactide Monomer Synthesis

| Reactant | Role |

|---|---|

| This compound | Starting material containing the CF₃ group |

| 2-Bromopropionyl bromide | Acylating agent for forming the dimer structure |

| Triethylamine (NEt₃) | Base used as HBr scavenger in the first step |

| Sodium Hydride (NaH) | Strong base used to facilitate final ring closure |

| Dry Acetonitrile | Reaction solvent |

This table summarizes the essential components used in the synthesis of the trifluoromethyl-functionalized cyclic lactide monomer. rsc.org

Mechanistic Studies and Computational Chemistry

Elucidation of Reaction Mechanisms in TFLA Synthesis and Reactivity

The synthesis and reactivity of 3,3,3-Trifluorolactic acid (TFLA) are influenced by its distinct structural features, namely the trifluoromethyl group, a hydroxyl group, and a carboxylic acid group. One method for synthesizing TFLA involves the chemical reduction of ethyl-trifluoropyruvate using sodium borohydride (B1222165) (NaBH₄), followed by the hydrolysis of the resulting ethyl ester. researchgate.net The reactivity of TFLA is largely governed by the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the acidity of the carboxylic acid and influences the reactivity of the adjacent hydroxyl group. wikipedia.org This heightened reactivity makes TFLA a useful reagent and catalyst in various organic reactions, such as acylations and alkylations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the mechanisms of organic reactions. researchgate.net It allows for the study of reaction kinetics, detection of intermediates, and understanding of isotope labeling, which are all crucial for piecing together the steps of a chemical reaction. researchgate.net In the context of TFLA, NMR has been used to analyze its purity and structure. researchgate.net

The mechanisms of reactions involving TFLA can be complex. For instance, in electrophilic aromatic substitution, an electrophile attacks an aromatic ring, leading to a resonance-stabilized carbocation intermediate, which is then deprotonated to form the substituted product. solubilityofthings.com While not directly a reaction of TFLA itself, understanding such fundamental mechanisms is essential for predicting how TFLA might behave as a reactant or be influenced by various reaction conditions. solubilityofthings.com Similarly, nucleophilic addition reactions, such as the Grignard reaction, involve the attack of a nucleophile on a carbonyl carbon, a reaction type relevant to the synthesis and transformation of TFLA precursors and derivatives. solubilityofthings.commasterorganicchemistry.com

Computational Modeling and Quantum Chemistry Calculations

Computational chemistry, particularly quantum chemistry methods, provides powerful tools for investigating the electronic structure and reactivity of molecules like TFLA. mongoliajol.inforesearchgate.net These methods can be used to model reaction pathways, predict thermodynamic properties, and understand the intricate details of intermolecular interactions. dtu.dknih.govj-cst.org

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. youtube.com DFT is a valuable tool for investigating reaction mechanisms, predicting molecular geometries, and understanding the electronic properties that govern reactivity. mdpi.comnih.gov

In the context of TFLA, DFT can be applied to:

Analyze Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can help to elucidate the most likely mechanism for a given reaction. mdpi.com

Predict Reactive Sites: Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) analyses, derived from DFT calculations, can identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com

Understand the Role of Substituents: DFT studies can quantify the electronic effect of the trifluoromethyl group on the reactivity of TFLA. For example, a DFT study on the [3+2] cycloaddition reaction of an enol acetate (B1210297) with a nitrone showed that the CF3 group accelerates the reaction but does not alter the regioselectivity, which is controlled by the ester group. nih.gov

The accuracy of DFT calculations depends on the choice of the functional and basis set. mdpi.com Popular functionals include B3LYP, which is a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation. wikipedia.org

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of a nucleus. uu.nl Changes in chemical shifts upon ligand binding, known as chemical shift perturbations (CSPs), can be used to map binding interfaces, determine binding affinities, and refine the structures of protein-ligand complexes. researchgate.netunl.edu

Computational methods, such as the automated fragmentation quantum mechanics/molecular mechanics (AF-QM/MM) approach, can be used to predict NMR chemical shifts for large systems like protein-ligand complexes. frontiersin.org This method combines the accuracy of quantum mechanics (QM) for a critical part of the system (e.g., the binding site) with the efficiency of molecular mechanics (MM) for the rest of the system. frontiersin.org The predicted CSPs can then be compared with experimental data to validate and refine structural models. frontiersin.org

For TFLA, the prediction of chemical shift perturbations could be valuable in studies of its interaction with biological macromolecules, such as enzymes. By accurately predicting how the chemical shifts of TFLA and the amino acid residues in an enzyme's active site change upon binding, it would be possible to gain detailed insights into the binding mode and the nature of the intermolecular interactions.

Mechanistic Insights into Biological Interactions

The unique electronic properties of TFLA, conferred by the trifluoromethyl group, play a significant role in its interactions with biological systems.

Glycolate (B3277807) oxidase is a flavoenzyme that catalyzes the oxidation of glycolic acid to glyoxylate. nih.gov The mechanism of substrate oxidation by this family of enzymes has been a subject of debate, with two main proposals: a hydride transfer mechanism and a carbanion mechanism. researchgate.netnih.gov

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry and materials science due to its unique electronic properties. wikipedia.org It is highly electronegative, often described as being intermediate between fluorine and chlorine, which significantly influences the properties of the molecule to which it is attached. wikipedia.org

Key effects of the trifluoromethyl group in TFLA include:

Increased Acidity: The strong electron-withdrawing nature of the -CF3 group makes the carboxylic acid moiety of TFLA a stronger acid than lactic acid. wikipedia.org

Altered Biological Activity: The trifluoromethyl group can serve as a bioisostere for a methyl or chloro group, allowing for the modulation of a molecule's steric and electronic properties to optimize its interaction with biological targets. wikipedia.org It can also protect a reactive methyl group from metabolic oxidation. wikipedia.org

Increased Lipophilicity: The -CF3 group can enhance the lipophilicity of a molecule, which can affect its pharmacokinetic properties and ability to cross cell membranes.

These properties make the trifluoromethyl group a valuable component in the design of pharmaceuticals and other bioactive molecules. wikipedia.orgresearchgate.net

Applications of 3,3,3 Trifluorolactic Acid in Advanced Research

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, 3,3,3-trifluorolactic acid serves as a critical building block and a molecule of interest for developing new therapeutic agents and diagnostic tools. guidechem.comfishersci.se Its incorporation into drug candidates can enhance their pharmacological profiles.

Design of Enzyme Inhibitors, e.g., Histone Deacetylase 6 (HDAC6) Inhibitors

A significant application of this compound is in the design of enzyme inhibitors, particularly for histone deacetylase 6 (HDAC6). colab.wsresearchgate.net Pharmacological inhibition of HDAC6 is a promising therapeutic strategy for conditions like cancer and immunological diseases. colab.ws Many existing HDAC6 inhibitors utilize a hydroxamate group as a zinc-binding group (ZBG), which can metabolically generate mutagenic hydroxylamine. colab.wsresearchgate.net

To overcome this, researchers have identified 3,3,3-trifluorolactic amide (TFLAM) as a novel, non-hydroxamate ZBG. colab.wsresearchgate.net Inhibitors incorporating the TFLAM motif have demonstrated potent and selective inhibition of HDAC6 in cellular assays and have been shown to induce regulatory T (Treg) cell differentiation. colab.wselsevierpure.com This highlights the potential of TFLA derivatives in creating safer and more effective HDAC6 inhibitors.

| Finding | Significance | Reference |

|---|---|---|

| Identification of 3,3,3-trifluorolactic amide (TFLAM) as a novel zinc-binding group (ZBG) for HDAC6. | Provides a non-hydroxamate alternative, potentially avoiding the metabolic generation of mutagenic hydroxylamine. | colab.wsresearchgate.net |

| TFLAM-containing inhibitors exhibit potent and selective HDAC6-inhibitory activity in cellular environments. | Demonstrates the effectiveness of this new class of inhibitors in a biological context. | colab.ws |

| The identified inhibitor induced regulatory T (Treg) cell differentiation. | Suggests potential therapeutic applications in immunological diseases. | colab.ws |

Development of Fluorinated Pharmaceuticals with Enhanced Properties

The introduction of fluorine atoms or fluorine-containing groups into drug molecules is a widely used strategy to improve their therapeutic properties. researchgate.net Fluorine can modulate a molecule's electronics, lipophilicity, and steric parameters, which are critical for its pharmacodynamic and pharmacokinetic behavior. this compound, with its trifluoromethyl group, is a valuable chiral building block in the synthesis of such fluorinated pharmaceuticals. researchgate.net

The trifluoromethyl group can enhance metabolic stability and lipophilicity, which can lead to improved drug absorption and distribution. researchgate.net For instance, the inclusion of a trifluoromethyl group in the structure of the antidepressant fluoxetine (B1211875) contributes to its high-affinity interaction with its protein target. mdpi.com Similarly, the anti-cancer drug gefitinib (B1684475) contains a 3-chloro-4-fluoroaniline (B193440) moiety that fits well into the hydrophobic pocket of its target enzyme. acs.org The use of TFLA and its derivatives allows for the rational design of new drugs with potentially improved efficacy and safety profiles. ontosight.ai

Exploration as a Theranostic Agent in Chemical Ablation Therapies

Theranostics is an emerging field that combines diagnosis and therapy into a single agent, allowing for personalized treatment. thno.org Research has indicated that fluorinated compounds have potential as theranostic agents in chemical ablation therapies. A study on trifluoroacetic acid (TFA), a compound closely related to TFLA, demonstrated its effectiveness in ablating tissue while enabling real-time imaging using fluorine-19 magnetic resonance imaging (19F-MRI). nih.gov This suggests that TFLA could also be explored for similar applications, where it could simultaneously destroy diseased tissue and allow for non-invasive monitoring of the treatment's progress. nih.gov

Potential in Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a powerful imaging technique used in oncology and other medical fields to visualize and quantify metabolic processes. iaea.org The development of novel PET tracers is crucial for improving the diagnosis and monitoring of diseases. mdpi.com Fluorine-18 is a commonly used radionuclide in PET tracers due to its favorable half-life.

Recent studies have focused on developing PET tracers that target pathogen-specific metabolism for imaging bacterial infections. nih.gov For example, [18F]3,3,3-trifluoro-d-alanine (d-[18F]-CF3-ala), a tracer structurally similar to d-alanine, has been developed and shown to be incorporated into bacterial peptidoglycan. nih.gov This tracer demonstrated the ability to distinguish between live and dead bacteria in a preclinical model, highlighting the potential of fluorine-modified amino acids in infection imaging. nih.gov Given its structural features, derivatives of this compound could be investigated for the development of new PET tracers for various diagnostic purposes, including the imaging of amyloid plaques in neurodegenerative diseases or assessing tumor metabolism. mdpi.comthno.org

Study of Lactate (B86563) Uptake and Metabolism in Pathologies

Lactate is no longer considered merely a waste product of glycolysis but is now recognized as a key player in cellular metabolism and signaling. cas.cz It serves as a significant energy source and a precursor for gluconeogenesis. cas.cz Abnormal lactate metabolism is implicated in various pathologies, including cancer and metabolic disorders. wikipedia.org

This compound, as a fluorinated analog of lactate, can be a valuable tool for studying lactate transport and metabolism. The fluorine atoms can act as a probe for tracking the molecule's uptake and fate within cells and tissues using techniques like 19F-MRI. By studying how TFLA interacts with lactate transporters and metabolic enzymes, researchers can gain insights into the altered metabolic pathways in diseases. For instance, studies have shown that trifluorolactate is a substrate for glycolate (B3277807) oxidase, an enzyme involved in hydroxy acid metabolism. researchgate.net This provides a basis for using TFLA to probe the activity of such enzymes in different pathological states.

Materials Science

The applications of this compound extend beyond the biomedical field into materials science. Its unique properties make it a promising monomer for the synthesis of novel fluorinated polymers. For example, TFLA can be used to create trifluoromethyl-functionalized poly(lactic acid) (PLA), a type of fluoropolyester. rsc.org

As a Building Block for Functional Materials and Polymers

This compound (TFLA) serves as a valuable building block in the synthesis of advanced functional materials and polymers, primarily due to the unique properties conferred by the trifluoromethyl (-CF3) group. This group's high electronegativity, hydrophobicity, and stability can significantly alter the characteristics of the resulting polymers compared to their non-fluorinated counterparts. rsc.orgmdpi.com The incorporation of TFLA into polymer chains can enhance thermal stability, chemical resistance, and modify surface properties. mdpi.comcjmr.org

A notable application of TFLA is in the creation of fluorinated polyesters. rsc.org For instance, a versatile method has been developed for preparing trifluoromethyl-functionalized poly(lactic acid) (PLA-F). rsc.org The synthesis involves reacting this compound with 2-bromopropionyl bromide to form an intermediate anhydride, which then undergoes intramolecular acyl-transfer and subsequent cyclization to yield the desired lactide monomer. rsc.org This fluorinated monomer can then be polymerized to create PLA-F. This approach is not limited to PLA and can be extended to synthesize a new class of polyesters with various halogen or halocarbon substitutions. rsc.org

The introduction of the -CF3 group from TFLA into the polymer structure has been shown to increase the hydrophobicity of the resulting material. For example, the water contact angle of trifluoromethyl-functionalized poly(lactic acid) was measured at 88.21°, significantly higher than that of standard poly(lactic acid) (70°), indicating a more hydrophobic surface. rsc.org This modification of surface energy is a direct result of the presence of the trifluoromethyl groups. rsc.org

Beyond polyesters, the principles of using TFLA as a building block can be applied to other polymer systems. By introducing functional groups like the trifluoromethyl group, materials with tailored properties for specific applications can be designed. empa.ch The synthesis strategies often involve either the direct polymerization of functional monomers derived from TFLA or the use of functional initiators in polymerization processes like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com

Applications in Fluorinated Polyesters for Biomedical Devices

Fluorinated polymers are increasingly recognized as strong candidates for the development of new biomedical devices, particularly for cardiovascular applications, owing to their potential for lower thrombogenicity compared to non-fluorinated polymers. rsc.orgresearchgate.net Polyesters derived from alpha-hydroxy acids, such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA), are already widely used in biomedical applications like sutures, implants, and drug delivery systems due to their biocompatibility and biodegradability. rsc.orgnih.gov The incorporation of fluorine, via monomers like this compound, into these polyesters can further enhance their properties for medical use. rsc.org

A key application is the development of trifluoromethyl-functionalized poly(lactic acid) (PLA-F) designed specifically for blood-contacting applications. rsc.org The synthesis of this fluoropolyester creates a material that is more hydrophobic than standard PLA. rsc.org This increased hydrophobicity is a desirable characteristic for certain biomedical implants as it can influence protein adsorption and subsequent cellular interactions at the material surface. rsc.org

The resulting fluorinated polyester (B1180765) has been shown to be non-cytotoxic in in-vitro studies using NIH-3T3 mouse fibroblast cells, indicating that no harmful components leach from the polymer. rsc.org This is a critical requirement for any material intended for use in medical devices. rsc.org The versatility of the synthesis method, starting from TFLA, opens up the possibility of creating a new class of fluorinated polyesters with tailored properties for a variety of biomedical applications. rsc.orgrsc.org

Table 1: Properties of Trifluoromethyl-Functionalized Poly(lactic acid) vs. Poly(lactic acid)

| Property | Poly(lactic acid) (PLA) | Trifluoromethyl-Functionalized Poly(lactic acid) (PLA-F) | Reference |

| Water Contact Angle | 70 ± 1.3° | 88.21 ± 1.5° | rsc.org |

| Cytotoxicity | Non-toxic | Non-toxic | rsc.org |

Influence on Hemocompatibility of Biomaterials

The hemocompatibility of a biomaterial is a critical factor for any device intended for direct contact with blood, such as vascular grafts or stents. rsc.orgrsc.org Poor hemocompatibility can lead to platelet adhesion and activation, triggering the coagulation cascade and ultimately leading to thrombosis and device failure. nih.gov Fluorinated surfaces, derived from monomers like this compound, have shown promise in improving the blood compatibility of biomaterials. nih.gov

Research into trifluoromethyl-functionalized poly(lactic acid) (PLA-F) has provided insights into its hemocompatibility. rsc.orgrsc.org A preliminary evaluation of the blood interactions of this fluorinated polyester involved measuring the adsorption of albumin and fibrinogen from human blood plasma. rsc.org The results indicated that the fluorinated polyester adsorbed and retained higher amounts of both albumin and fibrinogen compared to standard poly(lactic acid). rsc.org However, crucially, it exhibited a higher albumin-to-fibrinogen ratio. rsc.orgrsc.org A higher albumin/fibrinogen ratio is often associated with enhanced hemocompatibility, as a layer of adsorbed albumin is thought to passivate the surface and reduce platelet adhesion. rsc.org

Further studies have suggested that surfaces functionalized with trifluoromethyl groups can lead to relatively few adherent platelets, and those that do adhere are less activated. nih.gov This reduction in platelet reactivity and thrombogenicity suggests that these fluorinated surfaces have improved blood compatibility for in-vivo applications. nih.gov

Table 2: Protein Adsorption on PLA vs. PLA-F

| Material | Albumin Adsorption | Fibrinogen Adsorption | Albumin/Fibrinogen Ratio | Implication for Hemocompatibility | Reference |

| Poly(lactic acid) (PLA) | Lower | Lower | Lower | Less Favorable | rsc.orgrsc.org |

| Trifluoromethyl-Functionalized Poly(lactic acid) (PLA-F) | Higher | Higher | Higher | Enhanced | rsc.orgrsc.org |

Environmental Science and Toxicological Studies

TFLA as an Atmospheric Degradation Product of Hydrofluorocarbons (HFCs) and Hydrofluoroolefins (HFOs)

This compound (TFLA) is recognized as an atmospheric degradation product of certain hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). HFOs are the fourth generation of synthetic refrigerants, developed to replace HFCs, which have high global warming potentials. norden.org While HFOs have a much shorter atmospheric lifetime, some of them break down in the atmosphere to form trifluoroacetic acid (TFA), of which TFLA is a related compound. norden.orgfluorocarbons.org

The most notable precursor to TFLA is HFO-1234yf (2,3,3,3-tetrafluoropropene), a refrigerant widely adopted to replace HFC-134a in mobile air conditioning systems. ccacoalition.org The atmospheric degradation of HFO-1234yf leads to the formation of TFLA. Studies have shown that HFO-1234yf completely breaks down to TFA, and the continued substitution of HFC-134a with HFO-1234yf is projected to significantly increase the total amount of TFA deposited from the atmosphere. norden.org

Other fluorinated compounds also contribute to the atmospheric burden of TFLA and related compounds. The table below lists several HFCs and HFOs and their molar yield of trifluoroacetic acid (TFA), a compound structurally similar to TFLA and often discussed in the same environmental context.

Table 3: Precursors to Atmospheric Trifluoroacetic Acid (TFA) and their Molar Yields

| Substance Name | Formula | Group | Atmospheric Lifetime (Days) | Molar TFA Yield | Reference |

| HFC-134a | CH2FCF3 | HFC | 14 years | 7-20% | fluorocarbons.org |

| HFC-143a | CH3CF3 | HFC | 51 years | 2% | fluorocarbons.org |

| HFC-227ea | CF3CHFCF3 | HFC | 36 years | 100% | fluorocarbons.org |

| HFO-1234yf | CF3CF=CH2 | HFO | 12 days | 100% | fluorocarbons.org |

| HFO-1234ze(E) | Trans-CF3CH=CFH | HFO | 19 days | 2% | fluorocarbons.org |

| HFO-1336mzz(Z) | Cis-CF3CH=CHCF3 | HFO | 27 days | 4% | fluorocarbons.org |

| HCFO-1233zd(E) | Trans-CHCl=CHCF3 | HCFO | 42 days | 2% | fluorocarbons.org |

Environmental Fate and Deposition Rates

The environmental fate of TFLA is intrinsically linked to its atmospheric formation from HFCs and HFOs. Due to its high solubility in water, TFLA is efficiently removed from the atmosphere via wet deposition (rain, snow, and fog) and dry deposition. fluorocarbons.org This leads to its accumulation in aquatic environments, including rivers, lakes, and oceans. Its persistence in these systems is a key environmental concern.

Modeling studies have been conducted to estimate the deposition rates of TFLA and related compounds. A comprehensive assessment using three-dimensional chemical transport models has shown that the transition to HFO-1234yf will lead to increased deposition rates in regions with high emissions. One study reported that annual mean deposition rates could reach up to 0.96 kg km² per year in certain areas. Another study focusing on the continental United States and the use of HFO-1234yf in mobile air conditioners simulated an average TFA deposition of 0.24 kg km⁻² over a 2.5-month period, with average rainwater concentrations of 0.89 µg/L and peak values of 7.8 µg/L. ccacoalition.orgresearchgate.net

The short atmospheric lifetime of HFOs means that the deposition of their degradation products, like TFLA, is more regional compared to the more global deposition from longer-lived HFCs. fluorocarbons.org While current concentrations in the environment are generally below known toxicity thresholds, the persistence and expected increase in deposition of these compounds warrant ongoing evaluation. norden.orgfluorocarbons.org

Metabolism and Toxicokinetics in Biological Systems

This compound is a known metabolite of several fluorinated compounds in biological systems. Studies have investigated its formation and excretion following exposure to substances like HFO-1234yf and HCFO-1233zd(E). researchgate.nettera.org

In vivo studies with rats and rabbits exposed to 3,3,3-trifluoro-1-propenyl compounds showed that TFLA was a significant urinary metabolite, constituting approximately 32% of urinary metabolites in rats and 46% in rabbits. Following inhalation exposure of rats to HFO-1234yf, TFLA was identified as a minor urinary metabolite, alongside other compounds such as trifluoroacetic acid and N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine, which was the predominant metabolite. researchgate.netresearchgate.net The majority of these metabolites (around 90%) were excreted within 18 hours after the end of exposure, with an apparent half-life of approximately 6 hours, suggesting a low extent of biotransformation of the parent compound. researchgate.netindustrialchemicals.gov.au

In rats exposed to HCFO-1233zd(E), TFLA was observed as a major urinary metabolite, along with N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine. tera.org Interestingly, TFLA was not detected in the urine of rabbits exposed to the same compound, indicating species-specific differences in metabolism. tera.orgtandfonline.com

The metabolic pathways involved in the biotransformation leading to TFLA include glutathione (B108866) conjugation and oxidation by cytochrome P-450 enzymes. For instance, the metabolism of HFO-1234yf involves the formation of a cysteine conjugate which can then be further metabolized. researchgate.net

Table 4: this compound as a Metabolite

| Parent Compound | Species | TFLA as Metabolite | Other Major Metabolites | Metabolic Pathway | Reference |

| 3,3,3-trifluoro-1-propenyl compounds | Rat | Major (32% of urinary metabolites) | Not specified | Glutathione conjugation, Cytochrome P-450 oxidation | |

| 3,3,3-trifluoro-1-propenyl compounds | Rabbit | Major (46% of urinary metabolites) | Not specified | Glutathione conjugation, Cytochrome P-450 oxidation | |

| HFO-1234yf | Rat | Minor | N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine | Glutathione conjugation | researchgate.net |

| HCFO-1233zd(E) | Rat | Major | N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine | Glutathione conjugation | tera.org |

| HCFO-1233zd(E) | Rabbit | Not Detected | N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine | Glutathione conjugation | tera.orgtandfonline.com |

Photochemical Formation Mechanisms of Trifluoroacetic Acid from Aryl-CF₃ Compounds

Recent research has shed light on the aqueous photochemistry of compounds like 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a known transformation product of the pharmaceutical fluoxetine. nih.govacs.orgresearchgate.net When exposed to UV-B radiation, 4-TFMP has been shown to form TFA. nih.govacs.orgresearchgate.net

The formation of TFA from 4-TFMP is a result of multiple oxidative additions followed by the oxidative cleavage of the aromatic ring. nih.govacs.orgresearchgate.net This process is mediated by reactive oxygen species (ROS), which are generated through self-sensitized photolysis. nih.govacs.orgresearchgate.net The key ROS involved in this oxidation are singlet oxygen and hydroxyl radicals. nih.govacs.orgresearchgate.net To track the formation of TFA, researchers have utilized a ¹³CF₃ isotopologue of 4-TFMP. nih.govacs.orgresearchgate.net

It is important to note that the formation of TFA is not the only photochemical reaction that 4-TFMP undergoes. Other reactions include defluorination and dimerization. nih.govacs.orgresearchgate.net

The efficiency of TFA formation is influenced by the pH of the aqueous solution. Under acidic conditions, 4-TFMP can form up to 9.2% TFA at a steady state. nih.govacs.orgresearchgate.net In contrast, under alkaline conditions, the yield of TFA is significantly lower, at 1.3%. nih.govacs.orgresearchgate.net

Interestingly, studies comparing the TFA yields of fluoxetine and 4-TFMP have shown similar results under acidic and neutral pH conditions. nih.govacs.orgresearchgate.net However, at alkaline pH, fluoxetine exhibits a higher TFA yield. nih.govacs.orgresearchgate.net This suggests that fluoxetine may have an additional mechanism for TFA formation that does not involve the 4-TFMP intermediate. nih.govacs.orgresearchgate.net

Table 1: TFA Yield from Photolysis of 4-TFMP under Different pH Conditions

| pH Condition | TFA Yield (%) |

| Acidic | 9.2 |

| Alkaline | 1.3 |

Future Research Directions and Emerging Trends

Development of Novel Biocatalysts for Sustainable Synthesis

The shift towards green chemistry has intensified the search for enzymatic and microbial methods for producing chiral compounds like TFLA, offering a sustainable alternative to traditional chemical synthesis which can involve toxic reagents and generate significant waste. researchgate.net A primary focus of this research is the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (TFPy) using enzymes. researchgate.netnih.gov

Key advancements have been made using lactate (B86563) dehydrogenases (LDHs). researchgate.netnih.gov Researchers have successfully cloned and expressed various LDH genes, including those from animals and lactic acid bacteria, in Escherichia coli. researchgate.netnih.gov To ensure the continuous operation of these enzymes, a nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) regeneration system is often employed, commonly using formate (B1220265) dehydrogenase (FDH) from sources like Candida boidinii to convert formate to carbon dioxide while regenerating the essential NADH cofactor. researchgate.netnih.gov

Studies have identified highly efficient biocatalysts for producing both enantiomers of TFLA. For instance, D-LmLDH from Leuconostoc mesenteroides and chicken L-LDH from Gallus gallus have demonstrated the ability to completely convert 0.5 M of TFPy into optically pure (S)-TFLA and (R)-TFLA, respectively, achieving an enantiomeric excess greater than 99.5% within six hours under optimized conditions. researchgate.netnih.gov Beyond isolated enzymes, microbial synthesis using whole organisms such as Shinella sp. and Arthrobacter sp. is being explored for the selective hydrolysis of trifluoromethylated compounds.

For industrial-scale applications, enzyme immobilization is crucial for reusability and cost-effectiveness. The development of cross-linked enzyme aggregates (CLEAs) of D-LmLDH has shown promise, retaining 80% of activity after ten cycles and reducing enzyme-related costs by 70%. Such biocatalytic methods can decrease waste generation by as much as 60% compared to chemical routes that use cyanide and mineral acids.

| Biocatalyst System | Substrate | Product | Key Findings | Reference(s) |

| D-LmLDH (Leuconostoc mesenteroides) & FDH | TFPy | (S)-TFLA | >99.5% ee; Complete conversion of 0.5 M substrate in 6h. | researchgate.net, nih.gov |

| Chicken L-LDH (Gallus gallus) & FDH | TFPy | (R)-TFLA | >99.5% ee; Complete conversion of 0.5 M substrate in 6h. | researchgate.net, nih.gov |

| D-LmLDH CLEAs | TFPy | (S)-TFLA | Retained 80% activity after 10 cycles for industrial scalability. | |

| Shinella sp., Arthrobacter sp. | Trifluoromethylated compounds | Enantiomerically pure substances | Demonstrates potential for whole-cell biocatalysis. |

Integration of Mechanistic Investigations with Artificial Intelligence-Driven Reaction Prediction

Understanding the "how" and "why" of a chemical reaction is fundamental to its optimization and broader application. In the context of TFLA synthesis, molecular docking simulations have been employed to investigate the catalytic mechanisms of lactate dehydrogenases. researchgate.netnih.gov These computational studies help elucidate the activity and stereoselectivity of different enzymes towards trifluoromethyl-containing substrates like TFPy, revealing how the substrate fits into the enzyme's active site. researchgate.netnih.gov

The next frontier in reaction design involves integrating these mechanistic insights with the predictive power of artificial intelligence (AI) and machine learning (ML). nih.gov While many current AI models for chemistry are trained on broad datasets like the US Patent Office database, they often treat reactions as simple transformations from reactant to product without providing deep mechanistic insight. arxiv.org A new generation of AI tools aims to address this by focusing on elementary steps that capture electron flow and mechanistic details. arxiv.org For example, the PMechRP (Polar Mechanistic Reaction Predictor) system trains models on datasets representing polar elementary steps, enhancing interpretability. arxiv.org

For the synthesis of TFLA and its derivatives, AI can be transformative in several ways:

Forward Reaction Prediction: AI models can predict the likely products and yields from a given set of reactants and conditions, virtually screening proposed synthetic steps. mdpi.com

Retrosynthetic Planning: AI can propose viable synthetic routes to a target molecule, breaking it down into simpler, commercially available precursors. mdpi.com This is particularly valuable for complex TFLA derivatives.

Condition Recommendation: Machine learning can suggest optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity, accelerating process development. mdpi.com

Catalyst Design: As demonstrated in the broader field of fluorinated compounds, AI can be used to design novel enzymes or catalysts with enhanced activity or specificity for challenging substrates, such as those containing trifluoromethyl groups. drugdiscoverynews.com

Addressing Challenges in Regioselective Manipulation and Multicomponent Tandem Reactions

The synthesis and manipulation of molecules containing trifluoromethyl groups present significant challenges due to the high strength of the C-F bond and the group's powerful electron-withdrawing nature. rsc.orgchinesechemsoc.org Creating chiral centers adjacent to a CF3 group, as seen in TFLA, is particularly difficult, often facing issues with catalyst coordination and potential racemization of the final product. chinesechemsoc.orgnih.gov

Future research will focus on developing more sophisticated strategies to overcome these hurdles, particularly in the areas of regioselective manipulation and multicomponent tandem reactions.

Regioselective Manipulation: A key challenge is the selective activation of one C-F bond within the CF3 group without disturbing the others. rsc.org Novel catalytic systems, such as those combining Nickel and Zinc, have shown success in cleaving C-F bonds for cross-coupling reactions to form other useful structures like gem-difluoroalkenes. rsc.org

Multicomponent and Tandem Reactions: These reactions, where multiple components are combined in a single step or a series of reactions occur sequentially in one pot, offer an efficient way to build molecular complexity. acs.orgresearchgate.net For example, a one-pot, three-enzyme system has been developed for the synthesis of D-amino acids, demonstrating the power of tandem biocatalysis. researchgate.net In non-enzymatic chemistry, methods like the stereospecific isomerization of a γ-trifluoromethylated allylic amine followed by a diastereoselective reduction have been used to create complex amines with two distinct chiral centers in a tandem sequence. acs.org Similarly, nickel-catalyzed reductive cross-coupling reactions can forge enantioenriched α-CF3 substituted ketones from acid chlorides and racemic α-CF3 alkyl bromides, representing a powerful multicomponent approach. chinesechemsoc.org

These advanced synthetic methods are crucial for efficiently converting TFLA and other trifluoromethylated building blocks into more complex and valuable molecules for various applications.

Further Exploration of TFLA Derivatives in Diverse Therapeutic Areas

The incorporation of fluorine atoms, and particularly trifluoromethyl groups, into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug's therapeutic profile. wikipedia.orgmdpi.com The CF3 group can improve properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. TFLA, as a chiral fluorinated building block, is therefore of great interest for the synthesis of novel pharmaceuticals.

Future research will continue to explore the potential of TFLA derivatives in a wide range of therapeutic areas:

Metabolic Diseases: TFLA derivatives are being actively investigated as potential inhibitors for various enzymes and receptors implicated in metabolic disorders.

Antimicrobial Agents: The fluorinated structure of TFLA contributes to increased potency against various bacterial strains. In vitro studies have shown significant antimicrobial activity, with a proposed mechanism involving the disruption of bacterial cell membranes and inhibition of metabolic functions.

Oncology: The strategy of using fluorination to create potent therapeutics is well-established, with 5-fluorouracil (B62378) being a classic example of an anti-cancer drug. wikipedia.org The unique structural features of TFLA derivatives could be leveraged to design new anti-cancer agents. mdpi.com

Theranostics: Theranostic agents combine therapeutic and diagnostic capabilities. Research has suggested that trifluoroacetic acid (TFA), a compound closely related to TFLA, could serve as a theranostic agent in chemical ablation therapies, indicating a potential avenue for TFLA derivatives as well.

Biodegradable Materials: The lactic acid backbone of TFLA makes it a candidate for developing biodegradable polymers, similar to polylactic acid (PLA), which have applications in medical devices and drug delivery systems. ontosight.ai

The versatility of TFLA as a chiral synthon ensures its continued relevance in the development of next-generation drugs and advanced materials. researchgate.netnih.gov

Q & A

Q. Q1. What are the primary synthetic routes for 3,3,3-trifluorolactic acid, and how can its purity be validated experimentally?

this compound is synthesized via carbodiimide-activated polycondensation of trifluorolactic acid monomers. Key steps include optimizing catalysts (e.g., carbodiimides) and reaction conditions (temperature, solvent polarity). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing trifluoromethyl group splitting patterns) and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Gas chromatography-mass spectrometry (GC-MS) is recommended for trace impurity detection, particularly in metabolic studies .

Q. Q2. How is this compound detected and quantified in biological matrices such as urine or plasma?

Metabolite identification in biological samples involves derivatization followed by GC-MS analysis. For example, in studies of sevoflurane metabolism, urine samples are acidified, extracted with organic solvents (e.g., ethyl acetate), and derivatized with silylating agents (e.g., BSTFA) to enhance volatility. Quantification uses isotope dilution with deuterated internal standards to correct for matrix effects .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Avoid contact with strong bases (e.g., NaOH), reducing agents, and metals due to violent reactions. Store in airtight containers in a cool (<25°C), ventilated area. Use corrosion-resistant materials (e.g., PTFE-lined caps) to prevent degradation. Personal protective equipment (PPE) must include acid-resistant gloves and goggles, with emergency neutralizers (e.g., calcium carbonate) readily available .

Advanced Research Questions

Q. Q4. How can statistical optimization techniques improve the yield of poly(this compound) synthesis?

Fractional factorial design (FFD) and response surface methodology (RSM) are effective for optimizing polymerization. Variables include catalyst concentration, monomer-to-initiator ratio, and reaction time. For example, McKie and Lepeniotis (1998) used FFD to identify carbodiimide concentration as the most critical factor, achieving >90% yield under optimal conditions. DOE software (e.g., Minitab) enables predictive modeling of interactions between variables .

Q. Q5. What analytical challenges arise in distinguishing this compound from structurally similar fluorinated metabolites via NMR?

NMR analysis faces challenges due to signal overlap from trifluoromethyl (-CF₃) and hydroxyl (-OH) groups. Advanced techniques include:

- ²⁹F NMR : Resolves splitting patterns caused by vicinal coupling (e.g., ³J coupling with adjacent protons).

- COSY and HSQC : Maps proton-proton and proton-carbon correlations to confirm stereochemistry.

- DEPT-135 : Differentiates CH₃/CH groups from quaternary carbons.

Reference spectra of analogous compounds (e.g., trifluoroacetic acid) aid peak assignment .

Q. Q6. How can contradictory data on the detection of this compound in human metabolic studies be resolved?

Discrepancies in urinary metabolite detection (e.g., sporadic quantification in only 5/12 subjects) may stem from:

- Interindividual variability : Genetic differences in β-lyase enzyme activity.

- Sample preparation : Incomplete derivatization or instability of the metabolite under acidic conditions.

- Limit of detection (LOD) : Use ultra-sensitive LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 147 → 101 for trifluorolactic acid). Validate with spiked recovery experiments and cross-lab reproducibility studies .

Q. Q7. What role does this compound play in β-lyase-dependent nephrotoxicity pathways?

Inhalation of compound A (a sevoflurane degradation product) leads to glutathione conjugation, forming cysteine S-conjugates. Renal β-lyase cleaves these conjugates, releasing this compound and reactive thiols, which alkylate renal proteins. Mechanistic studies use rat kidney homogenates incubated with synthetic S-conjugates, measuring trifluorolactic acid via isotope-dilution GC-MS and correlating with histopathological markers (e.g., Kim-1) .

Methodological Considerations

Q. Q8. What strategies enhance the stability of this compound in long-term storage?

- Lyophilization : Freeze-drying aqueous solutions reduces hydrolytic degradation.

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.

- Low-temperature storage : Maintain at -80°C in amber vials to minimize photolytic and thermal decomposition.

Stability should be monitored via periodic NMR or LC-MS analysis .

Q. Q9. How can enantiomeric purity of this compound be assessed for chiral synthesis studies?

Chiral stationary phase HPLC (e.g., Chiralpak IA or IB columns) with UV detection at 210 nm resolves enantiomers. Mobile phases typically use hexane/isopropanol with 0.1% trifluoroacetic acid (TFA) to suppress peak tailing. Circular dichroism (CD) spectroscopy provides complementary confirmation of optical activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.